molecular formula C9H6Cl6O B14689472 2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane CAS No. 28487-52-7

2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane

Cat. No.: B14689472
CAS No.: 28487-52-7
M. Wt: 342.9 g/mol
InChI Key: ADYBGWQSWJHWDU-UHFFFAOYSA-N
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Description

2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane typically involves the [4+2]-cycloaddition reaction of hexachlorocyclopentadiene with appropriate dienophiles . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and multiple chlorine atoms allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane lies in its oxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

28487-52-7

Molecular Formula

C9H6Cl6O

Molecular Weight

342.9 g/mol

IUPAC Name

2-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)oxirane

InChI

InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)3(4-2-16-4)1-7(5,12)9(8,14)15/h3-4H,1-2H2

InChI Key

ADYBGWQSWJHWDU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CO3

Origin of Product

United States

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